molecular formula C43H76O12S B3044021 1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol CAS No. 123036-44-2

1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol

Cat. No. B3044021
CAS RN: 123036-44-2
M. Wt: 817.1 g/mol
InChI Key: ZAHARQGLYKGAHR-XBZAAVCRSA-N
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Description

The compound “1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol” is a type of glycerolipid. Glycerolipids are a type of lipid that contain a glycerol backbone with fatty acids attached through ester linkages .


Molecular Structure Analysis

The molecular structure of this compound would include a glycerol backbone, two fatty acid chains (one palmitoyl and one alpha-linolenoyl), and a 6-sulfo-6-deoxy-alpha-D-glucopyranosyl group . The exact 3D structure would depend on the stereochemistry of the glycerol backbone and the conformation of the fatty acid chains .


Chemical Reactions Analysis

As a glycerolipid, this compound could undergo various chemical reactions. For example, it could be hydrolyzed by lipases to release the fatty acids and glycerol . It could also undergo oxidation reactions, particularly at the double bonds in the alpha-linolenoyl chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be insoluble in water due to the hydrophobic fatty acid chains, but soluble in organic solvents . Its melting point and boiling point would depend on the length and saturation of the fatty acid chains .

Scientific Research Applications

1. Ubiquitous Presence in Photosynthetically Active Organisms SQDG is a glycolipid that is ubiquitously found in photosynthetically active organisms . This wide presence in nature indicates its fundamental role in the process of photosynthesis.

Biological Activities

SQDG has attracted much attention in recent years due to its biological activities . While the specifics of these activities are not detailed in the source, it suggests that SQDG may have multiple roles in biological systems.

3. Role in Vegan and Functional Foods The increasing demand for vegan and functional foods has led to a growing interest in micronutrients such as sulfolipids, including SQDG . This suggests that SQDG could have potential applications in the development of new food products.

Role in Maintaining Phosphate Homeostasis

Glycolipids like SQDG can replace phospholipids in maintaining phosphate (Pi) homeostasis in plants which are undergoing Pi starvation . This indicates that SQDG could be crucial for plant survival under nutrient-limited conditions.

Role in Sulfoglycolysis

The sulfolipid SQDG and its headgroup, the sulfosugar sulfoquinovose (SQ), are estimated to harbor up to half of all organosulfur in the biosphere . SQ is liberated from SQDG and related glycosides by the action of sulfoquinovosidases (SQases) . This suggests that SQDG plays a significant role in the biogeochemical sulfur cycle and understanding the molecular basis of sulfoglycolysis.

Role in Synthesis of Derivatives

The method opens possibilities for the preparation of a diverse range of interesting derivatives with different saturated and unsaturated fatty acids . This suggests that SQDG could be a valuable starting material for the synthesis of various chemical compounds.

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological effects. As a glycerolipid, it is unlikely to be highly toxic, but it could potentially have adverse effects if consumed in large amounts . Standard safety precautions for handling chemicals should be followed.

Future Directions

Future research on this compound could focus on elucidating its biological functions and potential applications. For example, it could be studied for its potential use in nutrition, medicine, or bioengineering .

properties

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[(2S)-2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O12S/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-38(44)52-33-36(34-53-43-42(48)41(47)40(46)37(55-43)35-56(49,50)51)54-39(45)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,36-37,40-43,46-48H,3-4,6,8-10,12,14-16,19-35H2,1-2H3,(H,49,50,51)/b7-5-,13-11-,18-17-/t36-,37-,40-,41+,42-,43+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHARQGLYKGAHR-XBZAAVCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol
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1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol
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1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol
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1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol
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1-O-(6-Sulfo-6-deoxy-alpha-D-glucopyranosyl)-2-O-palmitoyl-3-O-alpha-linolenoyl-D-glycerol

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